2-氨基奈韦拉平-d3

描述

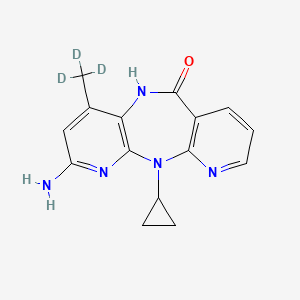

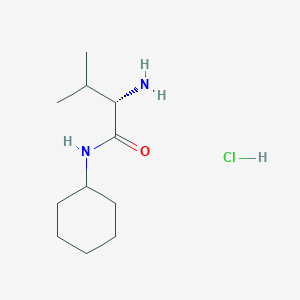

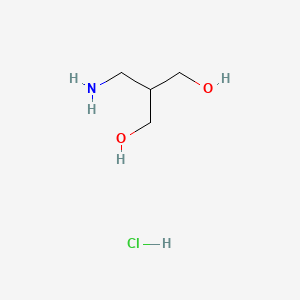

“2-Amino Nevirapine-d3” is a derivative of nevirapine, which is structurally similar to nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. The molecular formula of “2-Amino Nevirapine-d3” is C15H12D3N5O, and its molecular weight is 284.33 .

Synthesis Analysis

The synthesis of nevirapine analogs, including “2-Amino Nevirapine-d3”, has been studied . A new method for preparing 3-amino-2-chloropyridines with a substituent at the 4-position has been developed . This method could potentially be used for the synthesis of “2-Amino Nevirapine-d3”.

Molecular Structure Analysis

The molecular structure of nevirapine has been studied using Fourier transform infrared (FTIR), FT-Raman, UV-visible, and quantum chemistry . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .

Chemical Reactions Analysis

The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . The oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of nevirapine have been probed into by methods of Fourier transform infrared (FTIR), FT-Raman, UV-visible, and quantum chemistry . The UV spectrum was measured in methanol . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .

科学研究应用

1. 奈韦拉平诱导的肝毒性的药物遗传学

Ciccacci 等人 (2010 年) 在莫桑比克进行的一项研究专注于识别参与奈韦拉平诱导的肝毒性的基因和变异。它强调了 ABCB1 c.3435C>T SNP 与肝毒性风险之间的关联,强调了遗传因素在不良药物反应中的作用 (Ciccacci 等人,2010 年)。

2. 奈韦拉平前体的连续合成

Longstreet 等人 (2013 年) 研究了 2-溴-4-甲基烟酰腈的连续合成,这是奈韦拉平的前体。这项研究提供了有关奈韦拉平的经济高效的生产方法的见解,突出了其在制药行业的重要性 (Longstreet 等人,2013 年)。

3. 奈韦拉平蛋白质加合物作为毒性生物标记

Antunes 等人 (2010 年) 对奈韦拉平代谢物形成的蛋白质加合物进行了研究,提出了监测接受奈韦拉平治疗的患者毒性作用的潜在生物标记 (Antunes 等人,2010 年)。

4. 奈韦拉平代谢物的药代动力学

Fan-Havard 等人 (2013 年) 分析了奈韦拉平 I 相代谢物的药代动力学。这项研究有助于了解药物的生物转化途径及其对疗效和毒性的影响 (Fan-Havard 等人,2013 年)。

5. 奈韦拉平和细胞色素 P450 相互作用

Walubo 等人 (2006 年) 探讨了大鼠 CYP3A 和 CYP2B1/2 在奈韦拉平诱导的肝毒性中的作用,提供了药物与肝酶相互作用及其潜在不良影响的见解 (Walubo 等人,2006 年)。

6. 血浆中的奈韦拉平羟基代谢物

Mustafa 等人 (2016 年) 通过测量血浆中的奈韦拉平羟基代谢物来研究 CYP2B6 活性,旨在了解与药物药代动力学参数相关的因素 (Mustafa 等人,2016 年)。

7. 奈韦拉平 DNA 加合物的合成和表征

Antunes 等人 (2008 年) 对奈韦拉平的 DNA 加合物进行了合成和表征研究,有助于了解药物的潜在致突变和致癌作用 (Antunes 等人,2008 年)。

作用机制

Target of Action

2-Amino Nevirapine-d3, a deuterium labeled derivative of Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by transcribing the viral RNA into DNA .

Mode of Action

2-Amino Nevirapine-d3, like Nevirapine, binds directly to the reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, blocking both the RNA-dependent and DNA-dependent DNA polymerase activities .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino Nevirapine-d3 is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, the compound prevents the transcription of viral RNA into DNA, a critical step in the replication of the virus .

Pharmacokinetics

Nevirapine is metabolized by the cytochrome P450 enzyme system, and its elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .

Result of Action

The primary result of 2-Amino Nevirapine-d3’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, the compound prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus . This can lead to a decrease in viral load and an improvement in immune function in HIV-1-infected individuals .

安全和危害

生化分析

Biochemical Properties

2-Amino Nevirapine-d3 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the HIV-1 reverse transcriptase enzyme, inhibiting its activity and preventing the replication of the virus . The interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Amino Nevirapine-d3 to the enzyme .

Cellular Effects

2-Amino Nevirapine-d3 exerts several effects on different types of cells and cellular processes. It influences cell function by inhibiting the reverse transcription of viral RNA into DNA, thereby blocking the replication of HIV-1 within infected cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of 2-Amino Nevirapine-d3 can lead to changes in the expression of genes involved in the immune response and viral replication .

Molecular Mechanism

The molecular mechanism of 2-Amino Nevirapine-d3 involves its binding to the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting its polymerase activity . The compound forms hydrogen bonds and hydrophobic interactions with the enzyme, leading to a conformational change that prevents the enzyme from transcribing viral RNA into DNA . Additionally, 2-Amino Nevirapine-d3 may induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino Nevirapine-d3 can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that 2-Amino Nevirapine-d3 can have sustained effects on cellular function, including prolonged inhibition of viral replication and changes in gene expression . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 2-Amino Nevirapine-d3 vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, 2-Amino Nevirapine-d3 can induce toxic effects, including hepatotoxicity and skin reactions . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

2-Amino Nevirapine-d3 is involved in several metabolic pathways. It undergoes metabolic oxidation to form phenolic derivatives, which can further react with bionucleophiles to form covalent adducts . These metabolic transformations are mediated by enzymes such as cytochrome P450 . The compound’s metabolism can affect its pharmacokinetic and pharmacodynamic properties, influencing its efficacy and toxicity .

Transport and Distribution

Within cells and tissues, 2-Amino Nevirapine-d3 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its molecular size, charge, and hydrophobicity . Additionally, 2-Amino Nevirapine-d3 can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 2-Amino Nevirapine-d3 is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 2-Amino Nevirapine-d3 may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression . Its localization can also influence its stability and degradation within the cell .

属性

IUPAC Name |

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)